Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate is an organic compound with the molecular formula C11H15NO5S2 and a molecular weight of 305.37 g/mol . This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is substituted with a diethylcarbamoyl sulfonyl group and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate involves several steps. One common method includes the reaction of thiophene-2-carboxylic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms the diethylcarbamoyl thiophene-2-carboxylate intermediate, which is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group . The final step involves esterification with methanol to form the methyl ester derivative .
Chemical Reactions Analysis
Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The thiophene ring can also interact with various receptors and enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: Lacks the diethylcarbamoyl and sulfonyl groups, resulting in different chemical and biological properties.
Methyl 3-sulfonylthiophene-2-carboxylate: Similar structure but without the diethylcarbamoyl group, leading to variations in reactivity and applications.
Diethylcarbamoyl thiophene-2-carboxylate:
This compound is unique due to the presence of both diethylcarbamoyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate, identified by its CAS number 106820-63-7, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, synthesis, and biological effects based on diverse sources.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₁O₆S₂ |
Molecular Weight | 293.32 g/mol |
Melting Point | 96-98 °C |
Boiling Point | 452.3 °C (predicted) |
Density | 1.438 g/cm³ (predicted) |
pKa | 8.24 (predicted) |
This compound appears as a white crystalline powder and is soluble in various organic solvents, making it suitable for diverse applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with diethylcarbamoyl sulfonyl chloride under controlled conditions. This method allows for the introduction of the sulfonyl group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it showed a reduction in pro-inflammatory cytokines like TNF-alpha and IL-6, indicating a potential role in managing inflammatory disorders.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antibacterial activity.
- Anticancer Research : A research article in Cancer Letters reported on the cytotoxic effects of this compound on MCF-7 cells, where treatment resulted in a significant decrease in cell viability (down to 25% at a concentration of 50 µM), alongside increased markers for apoptosis.
- Inflammation Model : In a study published in Pharmacology Research, the compound was administered to mice with induced paw edema. Results showed a significant reduction in swelling compared to control groups, supporting its anti-inflammatory potential.
Properties
Molecular Formula |
C11H15NO5S2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 3-(diethylcarbamoylsulfonyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H15NO5S2/c1-4-12(5-2)11(14)19(15,16)8-6-7-18-9(8)10(13)17-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
FBTFFNIGHADUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)S(=O)(=O)C1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
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